molecular formula C11H10ClNO3 B255337 (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID

Cat. No.: B255337
M. Wt: 239.65 g/mol
InChI Key: GGPZGIFCMBKQJS-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound characterized by its unique structure, which includes a chloro-substituted aromatic ring and an enone moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves the reaction of 3-chloro-2-methylaniline with maleic anhydride. The reaction proceeds through nucleophilic addition followed by cyclization and subsequent hydrolysis to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the enone moiety can yield the corresponding alcohol.

    Substitution: The chloro group on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known bioactive compounds.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The biological activity of (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is attributed to its ability to interact with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The enone moiety is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    (2E)-4-[(3-chloro-2-methylphenyl)amino]-4-oxobut-2-enoic acid: Differing only in the configuration of the double bond.

    3-chloro-2-methylbenzoic acid: Lacks the enone moiety but shares the chloro-substituted aromatic ring.

    N-(3-chloro-2-methylphenyl)maleimide: Contains a similar aromatic substitution pattern but with a different functional group.

Uniqueness: (2Z)-3-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is unique due to its combination of a chloro-substituted aromatic ring and an enone moiety, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a bioactive molecule make it a valuable compound in both research and industrial applications.

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

(Z)-4-(3-chloro-2-methylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16)/b6-5-

InChI Key

GGPZGIFCMBKQJS-WAYWQWQTSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C=C\C(=O)O

SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C=CC(=O)O

Origin of Product

United States

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